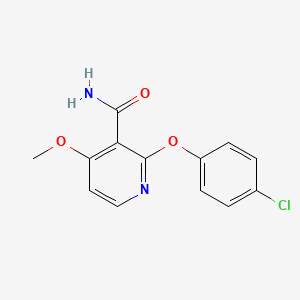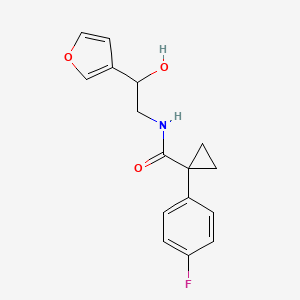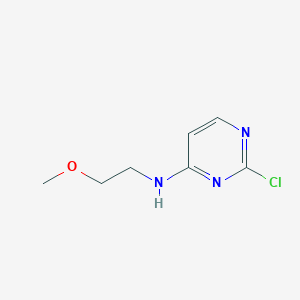
O=C1Cocc11ccncc1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O=C1Cocc11ccncc1 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of heterocyclic compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of O=C1Cocc11ccncc1 is not fully understood. However, studies have suggested that O=C1Cocc11ccncc1 exerts its anti-cancer activity by inducing apoptosis, which is a process of programmed cell death. O=C1Cocc11ccncc1 has been shown to activate the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in apoptosis. In addition, O=C1Cocc11ccncc1 has been shown to inhibit the NF-κB pathway, which is a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
O=C1Cocc11ccncc1 has been shown to exhibit various biochemical and physiological effects. Studies have shown that O=C1Cocc11ccncc1 inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, O=C1Cocc11ccncc1 has been shown to decrease the production of pro-inflammatory cytokines, which play a key role in inflammation. Furthermore, O=C1Cocc11ccncc1 has been shown to inhibit the growth of various microorganisms, including bacteria and viruses.
実験室実験の利点と制限
One of the major advantages of using O=C1Cocc11ccncc1 in lab experiments is its potent anti-cancer activity. O=C1Cocc11ccncc1 has been shown to be effective against various cancer cell lines, making it a valuable tool for studying cancer biology. In addition, O=C1Cocc11ccncc1 has been shown to possess anti-inflammatory, anti-microbial, and anti-viral properties, making it a versatile compound for studying various biological processes.
However, there are also some limitations associated with the use of O=C1Cocc11ccncc1 in lab experiments. One of the major limitations is its potential toxicity. Studies have shown that O=C1Cocc11ccncc1 can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Furthermore, the mechanism of action of O=C1Cocc11ccncc1 is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
Despite the limitations, O=C1Cocc11ccncc1 has great potential for future research. One of the future directions is to study the structure-activity relationship of O=C1Cocc11ccncc1. This can help to identify the key structural features that are responsible for its biological activity. In addition, future studies can focus on developing more potent and selective analogs of O=C1Cocc11ccncc1, which can be used as potential drug candidates. Furthermore, future studies can investigate the potential of O=C1Cocc11ccncc1 in combination with other anti-cancer agents, which can enhance its anti-cancer activity and reduce toxicity.
合成法
The synthesis of O=C1Cocc11ccncc1 involves a series of chemical reactions. One of the most commonly used methods is the reaction between 2-amino-4-chloroquinoline and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction takes place in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The reaction yields O=C1Cocc11ccncc1 as a yellow solid, which can be purified by recrystallization.
科学的研究の応用
O=C1Cocc11ccncc1 has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that O=C1Cocc11ccncc1 exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, O=C1Cocc11ccncc1 has been shown to possess anti-inflammatory, anti-microbial, and anti-viral properties.
特性
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZYKOWWRIYUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O=C1Cocc11ccncc1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

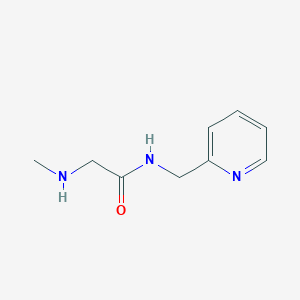
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2859344.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2859346.png)
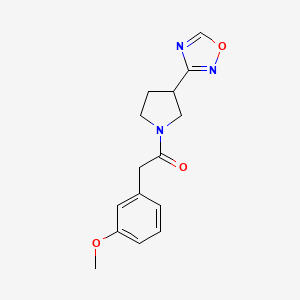
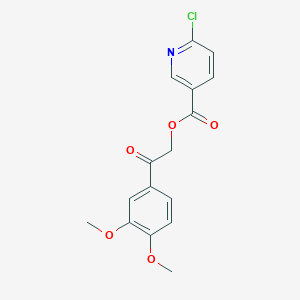
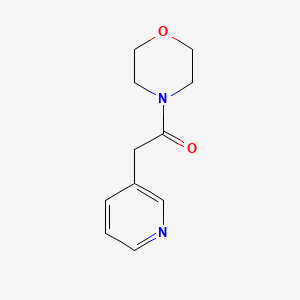
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2859351.png)
